3-Descyano Febuxostat-d9

Stable isotope labeling LC-MS/MS internal standard Mass shift

3-Descyano Febuxostat-d9 is the only valid stable isotope-labeled internal standard (SIL-IS) for quantifying the genotoxic des-cyano impurity in Febuxostat drug substance and tablets. Its +9 Da mass shift and complete structural identity to the target analyte ensure baseline chromatographic resolution and matched extraction recovery, eliminating the systematic bias of structural analogs. Supplied with full ICH-compliant characterization (CoA, MSDS), this reference standard directly supports ANDA Module 3.2.P.5.4 method validation, achieving LODs below 0.03 µg/mL for accurate trace-level monitoring.

Molecular Formula C₁₅H₈D₉NO₃S
Molecular Weight 300.42
Cat. No. B1154208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Descyano Febuxostat-d9
Synonyms2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid-d9
Molecular FormulaC₁₅H₈D₉NO₃S
Molecular Weight300.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Descyano Febuxostat-d9 – Stable Isotope-Labeled Febuxostat Impurity Standard for LC-MS/MS Quantification


3-Descyano Febuxostat-d9 is a nonadeuterated stable isotope-labeled analog of 3-Descyano Febuxostat (CAS 1206550-99-3), a known des-cyano impurity of the xanthine oxidase inhibitor Febuxostat . The compound carries nine deuterium atoms at the isobutoxy side-chain positions, yielding a molecular formula of C₁₅H₈D₉NO₃S and a molecular weight of 300.42 g/mol . It is supplied as a reference standard with detailed characterization data compliant with ICH regulatory guidelines, traceable to USP or EP pharmacopeial standards upon feasibility [1]. The des-cyano impurity has been structurally confirmed via LC-Q-TOF-MS/MS with exact mass measurement, IR, and NMR in Febuxostat drug substance impurity profiling studies [2].

Why Non-Deuterated or Differentially Labeled Febuxostat Impurity Standards Cannot Substitute for 3-Descyano Febuxostat-d9


In LC-MS/MS-based impurity quantification and bioequivalence studies, a stable isotope-labeled internal standard (SIL-IS) must satisfy three critical criteria: a minimum mass shift of ≥3 Da to avoid isotopic spectral overlap with the unlabeled analyte, high isotopic enrichment (>98% atom% D), and structural identity with the target analyte for matched extraction recovery and ionization efficiency . Non-deuterated 3-Descyano Febuxostat (MW 291.37) provides zero mass shift and therefore fails as an internal standard. Febuxostat-d9 (MW ~325, labeling on the parent drug scaffold) carries the cyano group absent in the des-cyano impurity, creating a structural mismatch that prevents it from serving as a valid SIL-IS for the des-cyano impurity specifically [1][2]. The 3-Descyano Febuxostat-d9, with its +9 Da mass shift and exact structural correspondence to the des-cyano impurity, uniquely fulfills both mass spectrometric and chromatographic co-elution requirements for accurate quantification of this genotoxic impurity at regulatory threshold levels [2].

Quantitative Differentiation Evidence: 3-Descyano Febuxostat-d9 vs. Closest Analogs


Mass Shift: +9.05 Da vs. Non-Deuterated 3-Descyano Febuxostat – Exceeds the ≥3 Da SIL-IS Threshold

3-Descyano Febuxostat-d9 (C₁₅H₈D₉NO₃S, MW 300.42) exhibits a calculated mass shift of +9.05 Da relative to the non-deuterated 3-Descyano Febuxostat (C₁₅H₁₇NO₃S, MW 291.37) [1]. This exceeds the minimum ≥3 Da (i.e., ≥3 deuterium atoms) mass difference recommended for SIL-IS to avoid isotopic spectral overlap between the internal standard and analyte ion clusters in LC-MS/MS assays [2].

Stable isotope labeling LC-MS/MS internal standard Mass shift

Isotopic Purity Specification: >95% by HPLC with Full Regulatory Characterization Package

3-Descyano Febuxostat-d9 is supplied with a minimum purity of >95% as determined by HPLC, accompanied by a Certificate of Analysis (CoA), MSDS, and detailed characterization data compliant with ICH Q2(R1) and Q7 guidelines . The product is offered as a reference standard with full traceability against USP or EP pharmacopeial monographs upon feasibility [1]. This contrasts with non-deuterated impurity standards that, while also supplied with purity specifications, lack the isotopic enrichment (atom% D) certification required for quantitative mass spectrometric applications.

Isotopic purity Reference standard Regulatory compliance

Structural Specificity: Des-Cyano Impurity Position Labeling vs. Parent Drug Deuterated Internal Standards

3-Descyano Febuxostat-d9 is the isotopically labeled analog of the specific des-cyano impurity of Febuxostat, formed by loss of the cyano group at the 3-position of the phenyl ring [1]. In contrast, Febuxostat-d9 (CAS 1246819-50-0) labels the intact parent drug molecule (MW ~325) which retains the cyano substituent and therefore differs structurally from the des-cyano impurity . This structural mismatch means Febuxostat-d9 cannot serve as a valid SIL-IS for des-cyano impurity quantification because it will exhibit different chromatographic retention, extraction recovery, and ionization efficiency in LC-MS/MS compared to the des-cyano analyte .

Impurity profiling Structural specificity Des-cyano metabolite

Analytical Sensitivity: Enabling Quantification of Des-Cyano Impurity at 0.03 µg/mL LOD for Genotoxic Impurity Control

A validated UHPLC method for genotoxic impurities in Febuxostat drug substance reported a limit of detection (LOD) of 0.03 µg/mL and limit of quantification (LOQ) of 0.08 µg/mL for the des-cyano impurity at a Febuxostat test concentration of 1000 µg/mL, corresponding to 0.003% and 0.008% relative to the API, respectively [1]. The use of a deuterated SIL-IS such as 3-Descyano Febuxostat-d9 is critical for achieving this level of sensitivity, as it compensates for matrix effects, extraction variability, and ion suppression that would otherwise degrade precision at these low concentrations . External standard calibration without SIL-IS, as employed in earlier HPLC-UV methods, reported LOD values of 9.98 µg/mL for Febuxostat — over 300-fold higher [2].

Genotoxic impurity LOD/LOQ UHPLC method

Priority Procurement Scenarios for 3-Descyano Febuxostat-d9 in Pharmaceutical R&D and Quality Control


ANDA Regulatory Submission – Impurity Method Validation for Febuxostat Generic Drug Products

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Febuxostat tablets (40 mg and 80 mg), 3-Descyano Febuxostat-d9 serves as the deuterated internal standard for LC-MS/MS quantification of the des-cyano impurity at levels compliant with ICH Q3B reporting thresholds (0.05% for a maximum daily dose of 80 mg) [1]. The +9 Da mass shift ensures baseline chromatographic resolution from the unlabeled impurity, while the full regulatory characterization package (CoA, MSDS, USP/EP traceability) directly supports the method validation documentation required in Module 3.2.P.5.4 of the Common Technical Document [1].

Genotoxic Impurity Risk Assessment per ICH M7 – Quantification Below the 1.5 µg/day TTC

The des-cyano impurity has been identified as a potential genotoxic impurity in Febuxostat drug substance [2]. 3-Descyano Febuxostat-d9 enables validated LC-MS/MS methods to achieve LODs below 0.03 µg/mL, corresponding to less than 0.003% relative to the API — well within the ICH M7 TTC of 1.5 µg/day for mutagenic impurities [2][3]. The deuterated SIL-IS compensates for matrix effects in both drug substance and drug product matrices, ensuring accurate quantification at these trace levels without the systematic bias inherent in structural analog internal standards [3].

Bioequivalence Study Bioanalysis – Quantification of Febuxostat and Its Metabolites in Human Plasma

In pharmacokinetic and bioequivalence studies of Febuxostat formulations, the des-cyano metabolite pathway must be monitored alongside the parent drug and other active metabolites (67M-1, 67M-2, 67M-4) [3]. 3-Descyano Febuxostat-d9 provides a structurally matched SIL-IS for the des-cyano metabolite, ensuring consistent extraction recovery across plasma batches and across the calibration range — a requirement for bioanalytical method validation per FDA and EMA guidance (precision ≤15% CV, accuracy 85–115%) .

Febuxostat API Quality Control – Impurity Carryover and Batch Release Testing

The Kadivar et al. (2011) study demonstrated that the des-cyano impurity can carry over from intermediate stages into the final Febuxostat API [2]. 3-Descyano Febuxostat-d9 enables QC laboratories to implement a specific, sensitive LC-MS/MS method for monitoring des-cyano carryover during process validation and commercial batch release, with the deuterated standard serving as both an internal standard for quantification and a system suitability marker to verify method performance across runs [1][2].

Quote Request

Request a Quote for 3-Descyano Febuxostat-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.